4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is a complex organic compound with the molecular formula C13H10N4O5S and a molecular weight of 334.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile reactivity and utility in various chemical processes .
Mechanism of Action
Mode of Action
It is known that benzotriazole derivatives can act as weak acids or bases and bind to other species, utilizing the lone pair electrons . This property might be involved in the interaction of 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
The synthesis of 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid typically involves the reaction of 1-hydroxy-1H-1,2,3-benzotriazole with sulfonyl chloride derivatives under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid can be compared with other benzotriazole derivatives, such as:
1H-1,2,3-benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and in organic synthesis.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with similar structural features but different reactivity and applications.
1-hydroxybenzotriazole: Commonly used in peptide synthesis to suppress racemization and improve coupling efficiency.
Each of these compounds has unique properties and applications, with this compound standing out due to its specific reactivity and versatility in various chemical and biological contexts .
Biological Activity
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid (CAS Number: 749906-99-8) is a compound that combines a benzotriazole moiety with a benzoic acid derivative. This unique structure endows it with various biological activities that have been the subject of recent research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H10N4O5S
- Molecular Weight : 334.31 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 1-hydroxybenzotriazole with a sulfonyl chloride derivative followed by coupling with a benzoic acid derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Antimicrobial Activity
Research has shown that compounds within the benzotriazole family exhibit antimicrobial properties. In studies evaluating various benzotriazole derivatives, including those similar to this compound, moderate antibacterial and antifungal activities were observed against strains such as Escherichia coli and Bacillus subtilis. Specifically, related compounds demonstrated significant growth inhibition in protozoan parasites like Trypanosoma cruzi, indicating potential for antiparasitic applications .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that certain derivatives exhibited mild to moderate anti-inflammatory effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Potential
Emerging data suggest that this compound may possess anticancer activity. In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is largely attributed to its ability to act as a coupling reagent in organic synthesis and as an inhibitor in biological assays. It facilitates the formation of amide bonds by activating carboxylic acids through the formation of an intermediate ester. This activation is crucial for its role in biochemical pathways and synthetic applications .
Case Studies
Properties
IUPAC Name |
4-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c18-13(19)8-1-3-9(4-2-8)15-23(21,22)10-5-6-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOCZHDAORZBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.